molecular formula C26H24O7 B2848404 (Z)-6-((4-methoxybenzyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one CAS No. 859130-83-9

(Z)-6-((4-methoxybenzyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one

Cat. No. B2848404
CAS RN: 859130-83-9
M. Wt: 448.471
InChI Key: VQCVSJOPIZUMOC-JJFYIABZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-6-((4-methoxybenzyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one, also known as MTB-1, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields. MTB-1 belongs to the family of benzofuran derivatives and has been found to have several interesting properties that make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of (Z)-6-((4-methoxybenzyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is not fully understood, but it is believed to involve the inhibition of several key enzymes and proteins involved in cancer cell growth and survival. (Z)-6-((4-methoxybenzyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. (Z)-6-((4-methoxybenzyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one has also been found to inhibit the activity of several protein kinases, including AKT and ERK, which are involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
(Z)-6-((4-methoxybenzyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one has been found to have several biochemical and physiological effects. In addition to its anticancer activity, (Z)-6-((4-methoxybenzyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one has been found to exhibit antioxidant and anti-inflammatory properties. (Z)-6-((4-methoxybenzyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one has been found to reduce the levels of reactive oxygen species (ROS) in cells, which can cause oxidative damage to DNA and other cellular components. (Z)-6-((4-methoxybenzyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one has also been found to reduce the levels of pro-inflammatory cytokines, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the main advantages of (Z)-6-((4-methoxybenzyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one for lab experiments is its potency and selectivity against cancer cells. (Z)-6-((4-methoxybenzyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one has been found to be more potent than several other anticancer drugs, including doxorubicin and cisplatin. (Z)-6-((4-methoxybenzyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one has also been found to exhibit selectivity against cancer cells, with minimal toxicity to normal cells. However, one of the limitations of (Z)-6-((4-methoxybenzyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on (Z)-6-((4-methoxybenzyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one. One area of research is to investigate the mechanism of action of (Z)-6-((4-methoxybenzyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one in more detail. This could involve identifying the specific enzymes and proteins that are targeted by (Z)-6-((4-methoxybenzyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one and determining how they are inhibited. Another area of research is to investigate the potential applications of (Z)-6-((4-methoxybenzyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one in combination with other anticancer drugs. (Z)-6-((4-methoxybenzyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one has been found to synergize with several other drugs, including tamoxifen and paclitaxel. Finally, there is a need for more research on the pharmacokinetics and pharmacodynamics of (Z)-6-((4-methoxybenzyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one in vivo, to determine its efficacy and safety in animal models and humans.
In conclusion, (Z)-6-((4-methoxybenzyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a promising compound with several potential applications in scientific research. Its potent anticancer activity, antioxidant and anti-inflammatory properties, and selectivity against cancer cells make it a promising candidate for further research. However, more research is needed to fully understand its mechanism of action and to determine its efficacy and safety in vivo.

Synthesis Methods

(Z)-6-((4-methoxybenzyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one can be synthesized using a multistep process that involves the condensation of 4-methoxybenzaldehyde and 3,4,5-trimethoxybenzaldehyde with 2-hydroxybenzofuran in the presence of a base catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

(Z)-6-((4-methoxybenzyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one has been found to have several potential applications in scientific research. One of the most promising areas of research is in the field of cancer therapy. Several studies have shown that (Z)-6-((4-methoxybenzyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. (Z)-6-((4-methoxybenzyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one has been found to induce apoptosis (programmed cell death) in cancer cells by activating several signaling pathways.

properties

IUPAC Name

(2Z)-6-[(4-methoxyphenyl)methoxy]-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24O7/c1-28-18-7-5-16(6-8-18)15-32-19-9-10-20-21(14-19)33-22(25(20)27)11-17-12-23(29-2)26(31-4)24(13-17)30-3/h5-14H,15H2,1-4H3/b22-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCVSJOPIZUMOC-JJFYIABZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=C(C(=C4)OC)OC)OC)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=C(C(=C4)OC)OC)OC)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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